Coordination Framework Dimensionality and Channel Architecture in Mn(II) Complexes
The Mn(II) complex Mn(HA)₂(H₂O)₂ (where H₂A = 9-ethylcarbazole-3,6-dicarboxylic acid) adopts a 2D supramolecular framework with nanometer-scale channels, a structural feature not reported for the unsubstituted 9H-carbazole-3,6-dicarboxylic acid analog under comparable hydrothermal conditions [1]. The N-ethyl substituent influences intermolecular π-π stacking and hydrogen bonding patterns, resulting in a channel architecture with dimensions of 9.773 × 7.447 Å [1].
| Evidence Dimension | Channel dimensions in 2D supramolecular Mn(II) complex |
|---|---|
| Target Compound Data | Channel dimensions: 9.773 × 7.447 Å; emission maximum: 416 nm |
| Comparator Or Baseline | Mn(II) complex of unsubstituted 9H-carbazole-3,6-dicarboxylic acid |
| Quantified Difference | No channel structure reported for unsubstituted analog |
| Conditions | Hydrothermal synthesis; single crystal X-ray diffraction; solid-state fluorescence at room temperature |
Why This Matters
The formation of nanometer-scale channels is critical for applications requiring molecular sieving, guest encapsulation, or selective adsorption, and is directly attributable to the N-ethyl substitution pattern.
- [1] Lv, L. F., et al. (2007). A novel 2D Mn(II) dicarboxylate with nanometer channels: hydrothermal synthesis, crystal structures and luminescence properties. Transition Metal Chemistry, 32(6), 779-783. View Source
